molecular formula C12H12N2O B13275464 2-Cyclopropyl-7-methylimidazo[1,2-A]pyridine-3-carbaldehyde

2-Cyclopropyl-7-methylimidazo[1,2-A]pyridine-3-carbaldehyde

Cat. No.: B13275464
M. Wt: 200.24 g/mol
InChI Key: QPBXCUWTLVACIR-UHFFFAOYSA-N
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Description

2-Cyclopropyl-7-methylimidazo[1,2-A]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-7-methylimidazo[1,2-A]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylimidazo[1,2-a]pyridine with dimethylformamide (DMF) and phosphorus oxychloride (POCl3) in an ice bath . This reaction yields the desired compound through a series of condensation and cyclization steps.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-7-methylimidazo[1,2-A]pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: It can undergo substitution reactions, particularly at the aldehyde group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Cyclopropyl-7-methylimidazo[1,2-A]pyridine-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-7-methylimidazo[1,2-A]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, in the context of its antimicrobial activity, it may inhibit key enzymes or disrupt cellular processes essential for the survival of the microorganism . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde
  • 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide

Uniqueness

2-Cyclopropyl-7-methylimidazo[1,2-A]pyridine-3-carbaldehyde is unique due to its cyclopropyl and methyl substituents, which can influence its chemical reactivity and biological activity. These structural features may enhance its stability, binding affinity, and specificity compared to other similar compounds .

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

2-cyclopropyl-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde

InChI

InChI=1S/C12H12N2O/c1-8-4-5-14-10(7-15)12(9-2-3-9)13-11(14)6-8/h4-7,9H,2-3H2,1H3

InChI Key

QPBXCUWTLVACIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C=O)C3CC3

Origin of Product

United States

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